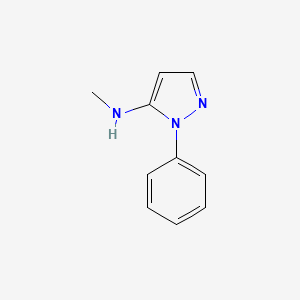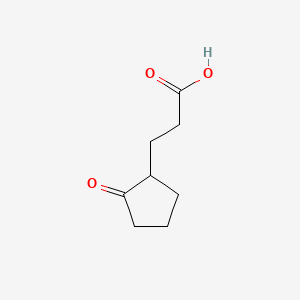![molecular formula C17H25ClN2OS B13547521 N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamidehydrochloride](/img/structure/B13547521.png)
N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride is a complex organic compound with a molecular weight of 340.92 g/mol This compound is characterized by its unique bicyclic structure, which includes a thiabicyclo[321]octane ring system
Métodos De Preparación
The synthesis of N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the bicyclic core, followed by the introduction of the aminomethylphenyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines .
Aplicaciones Científicas De Investigación
N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a biochemical probe to investigate cellular processes. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For instance, it may inhibit the activity of enzymes involved in oxidative stress, thereby reducing cellular damage. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride can be compared with other similar compounds such as comazaphilone I and various azaphilones. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride lies in its bicyclic structure and the presence of the aminomethylphenyl group, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H25ClN2OS |
|---|---|
Peso molecular |
340.9 g/mol |
Nombre IUPAC |
N-[[4-(aminomethyl)phenyl]methyl]-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H24N2OS.ClH/c1-17(8-14-6-7-15(9-17)21-14)16(20)19-11-13-4-2-12(10-18)3-5-13;/h2-5,14-15H,6-11,18H2,1H3,(H,19,20);1H |
Clave InChI |
ATQXHNZVKOOUNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2CCC(C1)S2)C(=O)NCC3=CC=C(C=C3)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


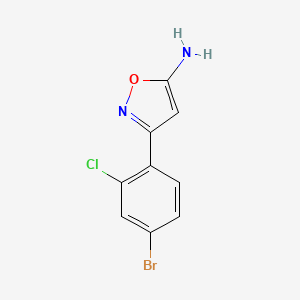
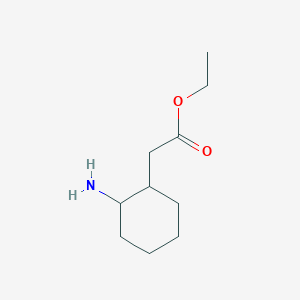
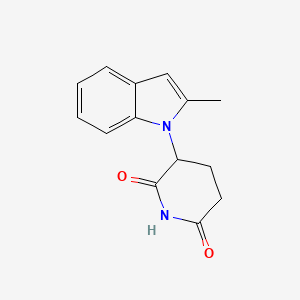
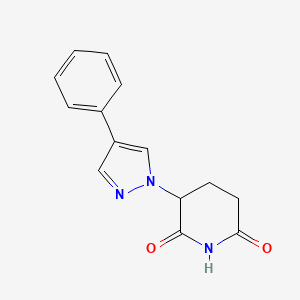
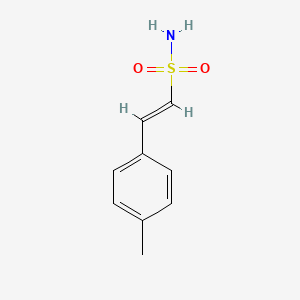
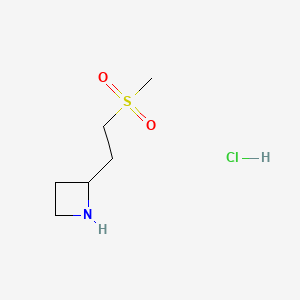
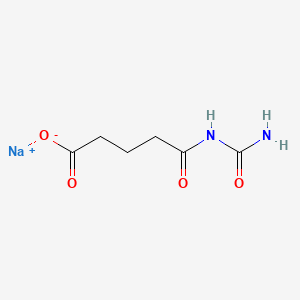
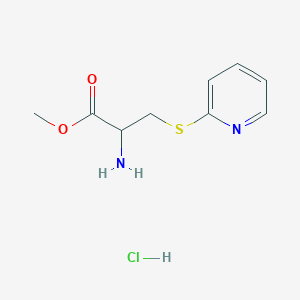

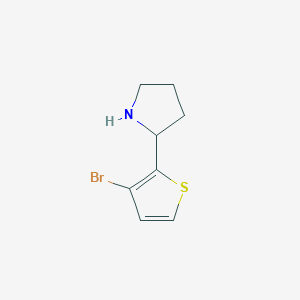
![3-[Benzyl(methyl)amino]piperidine-2,6-dione](/img/structure/B13547507.png)
![[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-ylmethanone;hydrochloride](/img/structure/B13547509.png)
